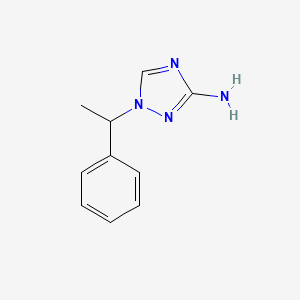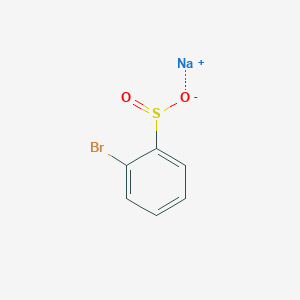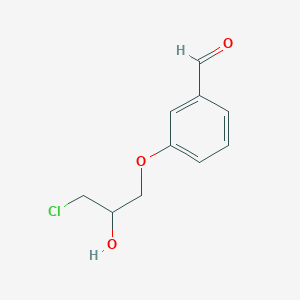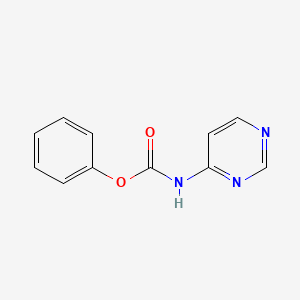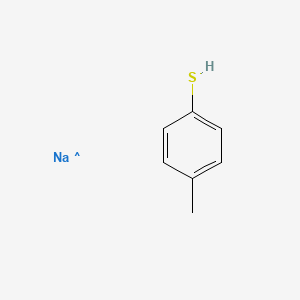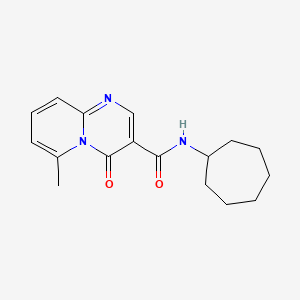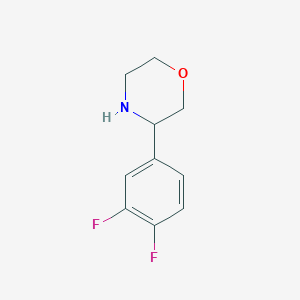![molecular formula C6H5ClN4O B8744600 3-Chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8744600.png)
3-Chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that contains a triazole ring fused to a pyridazine ringThe molecular formula of this compound is C6H5ClN4O, and it has a molecular weight of 184.58 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-6-hydrazinopyridazine with methoxy-substituted reagents under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
3-Chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted derivatives, depending on the nucleophile used.
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Hydrides and reduced heterocycles.
科学研究应用
3-Chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used as a building block for the synthesis of high-energy materials and explosives.
Biological Research: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: The compound is used in the development of agrochemicals and other industrially relevant chemicals.
作用机制
The mechanism of action of 3-Chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function . The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis .
相似化合物的比较
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine
- 6,7-Diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
3-Chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields .
属性
分子式 |
C6H5ClN4O |
|---|---|
分子量 |
184.58 g/mol |
IUPAC 名称 |
3-chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C6H5ClN4O/c1-12-5-3-2-4-8-9-6(7)11(4)10-5/h2-3H,1H3 |
InChI 键 |
XDMLDRFQHUXYMJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=NN2C(=NN=C2Cl)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


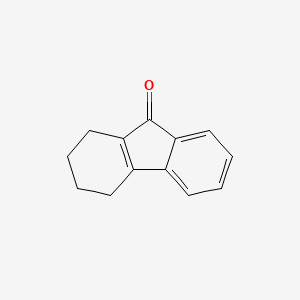
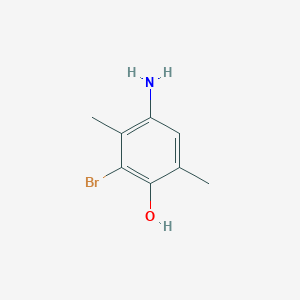
![5-fluoro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8744535.png)
![7-Mesityl-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B8744538.png)
